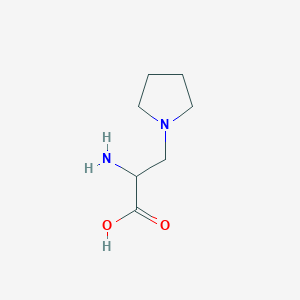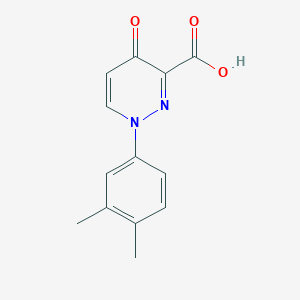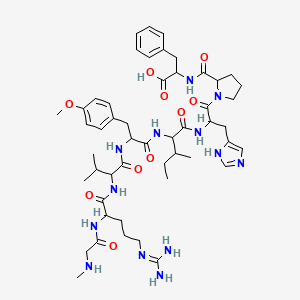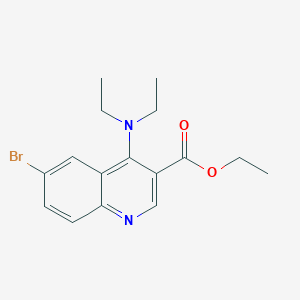
1-Pyrrolidinepropanoic acid, alpha-amino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyrrolidinepropanoicacid,alpha-amino-(9CI) is a chemical compound with the molecular formula C7H14N2O2 and a molecular weight of 158.2 g/mol . It is also known by other names such as 2-Amino-3-(pyrrolidin-1-yl)propanoic acid . This compound is characterized by the presence of a pyrrolidine ring attached to a propanoic acid moiety with an amino group at the alpha position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidinepropanoicacid,alpha-amino-(9CI) typically involves the reaction of pyrrolidine with an appropriate alpha-amino acid precursor . One common method involves the use of 2-bromo-3-(pyrrolidin-1-yl)propanoic acid as an intermediate, which is then subjected to nucleophilic substitution with ammonia or an amine . The reaction conditions often include the use of solvents such as ethanol or water, and the reaction is typically carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
In industrial settings, the production of 1-Pyrrolidinepropanoicacid,alpha-amino-(9CI) may involve large-scale synthesis using similar reaction pathways as described above . The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants . Additionally, purification steps such as crystallization or chromatography may be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Pyrrolidinepropanoicacid,alpha-amino-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as ammonia (NH3) or primary amines (RNH2) can be used under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives such as ketones or aldehydes.
Reduction: Reduced forms such as primary or secondary amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-Pyrrolidinepropanoicacid,alpha-amino-(9CI) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Pyrrolidinepropanoicacid,alpha-amino-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . For example, it may bind to amino acid receptors, altering their function and affecting cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-Pyrrolidinepropanoicacid,alpha-amino-(9CI) is unique due to its specific structural features, such as the presence of a pyrrolidine ring and an alpha-amino group . These features confer distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-amino-3-pyrrolidin-1-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c8-6(7(10)11)5-9-3-1-2-4-9/h6H,1-5,8H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCJHIIAIHAVIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441444 |
Source


|
| Record name | 1-PYRROLIDINEPROPANOIC ACID, ALPHA-AMINO- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773825-57-3 |
Source


|
| Record name | 1-PYRROLIDINEPROPANOIC ACID, ALPHA-AMINO- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methyl)isoindoline-1,3-dione](/img/structure/B12116133.png)




![(1Z)-1-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-3-(4-methoxyphenyl)propan-2-one](/img/structure/B12116170.png)


![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12116187.png)



![2-[(4-Chloro-1,2,5-thiadiazol-3-yl)amino]ethanol](/img/structure/B12116216.png)

